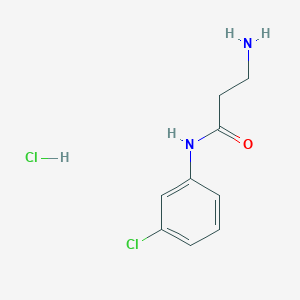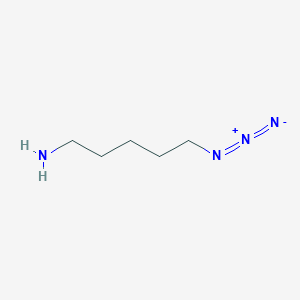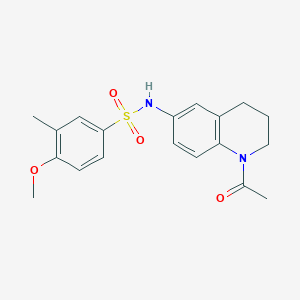![molecular formula C10H12N2O2 B2966054 3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one CAS No. 2199061-70-4](/img/structure/B2966054.png)
3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Ligand Synthesis
Derivatives of pyridine, such as those related to "3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one", have been extensively studied for their coordination chemistry, showing potential in the development of luminescent compounds and iron complexes with unique properties. For example, the synthesis and coordination chemistry of 2,6-di(pyrazol-1-yl)pyridine derivatives have been explored, highlighting their application in creating luminescent lanthanide compounds useful for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Catalysis and Organic Synthesis
Compounds containing the pyridine moiety, similar to "this compound", have been applied as directing groups or intermediates in organic synthesis. For instance, 1-aminopyridinium ylides have proven to be efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp^3 C-H bonds in carboxylic acid derivatives, demonstrating the importance of substitution at the pyridine moiety for the functionalization of primary C-H bonds (Le et al., 2019).
Antimicrobial and Antiviral Applications
Certain pyridine derivatives show significant antimicrobial and antiviral activities. For example, novel pyridine-based derivatives synthesized via Suzuki cross-coupling reactions have been studied for their antimicrobial activities, with some compounds displaying potent activity against various bacterial strains (Ahmad et al., 2017). Additionally, the synthesis of methyl substituted 3-hydroxypyridin-4-ones and their iron(III) complexes have been explored for their potential applications in medicinal chemistry, focusing on their pK_a and Fe^3+ affinity constants (Cheng et al., 2018).
Environmental and Materials Science
Research into pyridine derivatives also extends to environmental applications and materials science. For instance, the sonochemical degradation of 3-methylpyridine, a toxic and hazardous compound, has been investigated, demonstrating the effectiveness of combining sonication with various oxidants for environmental remediation (Daware & Gogate, 2020).
Zukünftige Richtungen
The future directions for “3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one” could involve further exploration of its biological activities and potential applications in drug discovery. The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .
Wirkmechanismus
Target of Action
The primary target of 3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one is the nitric oxide synthase (NOS) enzyme, specifically the neuronal NOS (nNOS) and endothelial NOS (eNOS) . These enzymes play a crucial role in the production of nitric oxide (NO), a molecule implicated in various physiological processes including vascular smooth muscle relaxation .
Mode of Action
This compound interacts with its targets by binding to the active site of the NOS enzymes. The compound’s pyrrolidine ring and its derivatives contribute to the stereochemistry of the molecule, allowing it to efficiently explore the pharmacophore space due to sp3-hybridization . This interaction leads to the production of nitric oxide (NO), which is implicated in vascular smooth muscle relaxation through a cGMP-mediated signal transduction pathway .
Biochemical Pathways
The action of this compound primarily affects the nitric oxide (NO) synthesis pathway. By interacting with the NOS enzymes, it influences the production of NO, a key player in the regulation of vascular tone and blood flow . The downstream effects of this interaction include the relaxation of vascular smooth muscle, which is a critical process in the regulation of blood pressure .
Result of Action
The primary molecular effect of this compound’s action is the production of nitric oxide (NO) via the NOS enzymes . On a cellular level, this leads to the relaxation of vascular smooth muscle cells, a process that is crucial for the regulation of blood pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFurthermore, the compound’s interaction with its target enzymes (nNOS and eNOS) can also be influenced by the cellular environment and the presence of cofactors or other regulatory molecules .
Eigenschaften
IUPAC Name |
3-(4-methylpyridin-2-yl)oxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-2-4-11-9(6-7)14-8-3-5-12-10(8)13/h2,4,6,8H,3,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDLGKDPQBUXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2965971.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2965972.png)
![[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamine hydrochloride](/img/no-structure.png)

![3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B2965979.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2965982.png)
![5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2965984.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(2,4-dichlorophenyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B2965987.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2965989.png)


![3-(3,4-Dimethoxyphenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2965993.png)